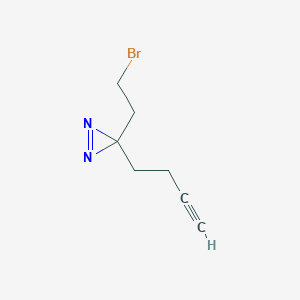

3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine

Description

Properties

IUPAC Name |

3-(2-bromoethyl)-3-but-3-ynyldiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBVOMJKDDMRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(N=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432830-88-9 | |

| Record name | 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Synthesis of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-ol

The precursor alcohol is synthesized through a diazirine ring-forming reaction. A ketone derivative (compound 1, undisclosed structure) undergoes treatment with hydroxylamine-O-sulfonic acid in anhydrous ammonia at -78°C, followed by iodination with iodine in dichloromethane. This yields the diazirine ring system, which is subsequently purified via flash chromatography.

Step 2: Bromination of the Alcohol Intermediate

The alcohol intermediate is converted to the target bromide using an Appel reaction . A mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dry dichloromethane facilitates the substitution of the hydroxyl group with a bromine atom. The reaction proceeds at room temperature for 4 hours, achieving a yield of 64% after purification.

Table 1: Reaction Conditions for Bromination Step

| Parameter | Value |

|---|---|

| Reagents | CBr₄, PPh₃ |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 64% |

Mechanistic Insights into Diazirine Formation and Bromination

Diazirine Ring Construction

The formation of the diazirine ring involves the reaction of a ketone with hydroxylamine-O-sulfonic acid, generating an intermediate imine. Subsequent iodination induces cyclization, forming the strained three-membered diazirine ring. This step is highly sensitive to reaction conditions, requiring strict temperature control (-78°C) to prevent side reactions.

Appel Reaction Mechanism

The bromination follows the classical Appel reaction pathway:

- Triphenylphosphine reacts with carbon tetrabromide to generate the electrophilic PBr₃ intermediate.

- The hydroxyl group of the alcohol is activated, forming a phosphonium intermediate.

- Nucleophilic displacement by bromide ion yields the final alkyl bromide.

Optimization Strategies and Yield Improvements

Key factors influencing the bromination efficiency include:

- Solvent Choice : Dichloromethane provides optimal solubility for both reactants.

- Stoichiometry : A 1:1.5 molar ratio of alcohol to CBr₄ ensures complete conversion.

- Purification : Flash chromatography with ethyl acetate/hexane mixtures (3:7 v/v) effectively separates the product from triphenylphosphine oxide byproducts.

Table 2: Comparative Yields Under Varied Conditions

| CBr₄ Equiv. | PPh₃ Equiv. | Yield (%) |

|---|---|---|

| 1.0 | 1.0 | 48 |

| 1.5 | 1.5 | 64 |

| 2.0 | 2.0 | 61 |

Analytical Characterization of 3-(2-Bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 3.17 (t, J = 7.2 Hz, 2H, CH₂Br)

- δ 2.09–1.97 (m, 5H, alkyne and diazirine protons)

- δ 1.71 (t, J = 7.3 Hz, 2H, CH₂ adjacent to diazirine).

¹³C NMR (151 MHz, CDCl₃):

Applications in Chemical Biology and Drug Discovery

3-(2-Bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine serves as a key building block for photoaffinity probes such as PAL-1, which targets SMS2 for studying sphingolipid metabolism. Its terminal alkyne enables click chemistry modifications, while the diazirine moiety facilitates covalent binding to enzyme active sites upon UV irradiation.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.

Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromoethyl group can yield a variety of substituted diazirines, while cycloaddition reactions can produce complex ring structures.

Scientific Research Applications

3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine has several scientific research applications:

Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and as a tool for identifying drug targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine involves its photo-reactivity. Upon exposure to UV light, the diazirine ring undergoes a photolysis reaction, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, allowing researchers to study molecular interactions and binding sites.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Bromoethyl)-3-phenyl-diazirine

- 3-(2-Bromoethyl)-3-methyl-diazirine

- 3-(2-Bromoethyl)-3-ethyl-diazirine

Uniqueness

3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is unique due to its combination of the bromoethyl and but-3-ynyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable tool in various scientific applications, particularly in photoaffinity labeling and the study of molecular interactions.

Biological Activity

3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is a diazirine compound notable for its photo-reactivity, which allows it to serve as a valuable tool in biological research. This compound is primarily utilized in studies related to protein-protein interactions, enzyme mechanisms, and drug development. Its unique structure, which includes a bromoethyl group and a but-3-ynyl group, enhances its reactivity and versatility in various chemical applications.

- IUPAC Name : 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine

- Molecular Formula : C7H9BrN2

- CAS Number : 2432830-88-9

The diazirine structure consists of a three-membered ring containing two nitrogen atoms and one carbon atom, which contributes to its unique reactivity under UV light.

The primary mechanism of action for 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine involves its ability to generate reactive carbene intermediates upon exposure to UV light. This photolysis reaction allows the compound to form covalent bonds with nearby biomolecules, facilitating the study of molecular interactions and binding sites. The following reactions are notable:

- Photoaffinity Labeling : The compound can label proteins or other biomolecules, allowing researchers to identify interaction partners.

- Covalent Bond Formation : The generated carbene can react with nucleophiles in proteins, leading to stable covalent modifications.

Protein Interaction Studies

Research has demonstrated that diazirines like 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine are effective in studying protein-protein interactions. For instance, they can be used to label specific amino acids within proteins, enabling the mapping of interaction networks in cellular environments.

Enzyme Mechanisms

This compound has also been employed to investigate enzyme mechanisms by covalently modifying enzyme active sites. Such modifications can provide insights into the catalytic processes and substrate specificity of enzymes.

Drug Development

In medicinal chemistry, 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is being explored for its potential as a drug development tool. Its ability to identify drug targets through photoaffinity labeling makes it valuable in the early stages of drug discovery.

Case Studies and Research Findings

- Protein Labeling : A study utilized this compound to label a specific protein involved in signaling pathways, demonstrating its effectiveness in identifying binding partners and elucidating functional roles within the cell.

- Enzyme Inhibition : Another research project investigated the inhibition of an enzyme by using diazirine-based probes, revealing critical information about the enzyme's active site and potential inhibitors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2-Bromoethyl)-3-methyl-diazirine | Structure | Simpler structure with fewer steric hindrances |

| 3-(2-Bromoethyl)-3-phenyl-diazirine | Structure | Enhanced binding properties due to phenyl group |

| 3-(2-Bromoethyl)-4-fluorodiazirine | Structure | Increased reactivity due to electronegative fluorine |

The unique combination of the bromoethyl and but-3-ynyl groups in 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine provides distinct advantages over these similar compounds, particularly in terms of reactivity and application versatility.

Q & A

Q. What are the key strategies for synthesizing 3-(2-bromoethyl)-3-(but-3-yn-1-yl)-3H-diazirine, and how can purity be optimized?

A multistep synthesis approach is typically employed, involving diazirine ring formation followed by functionalization of substituents. For example, analogous compounds like 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine are synthesized via nucleophilic substitution or coupling reactions, using precursors such as diaziridine intermediates. Purification via silica gel column chromatography (eluting with pentane/ether mixtures) and characterization by / NMR, IR, and GC-MS ensures high purity . Optimizing reaction stoichiometry and avoiding excess halogenating agents (e.g., NaOCl) can minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Key techniques include:

- NMR : NMR to confirm ethylenic protons (δ ~2.5–3.5 ppm for bromoethyl groups) and alkyne protons (δ ~1.8–2.2 ppm). NMR identifies diazirine carbons (δ ~40–50 ppm) and alkyne carbons (δ ~70–85 ppm) .

- IR : Stretching vibrations for C≡C (2100–2260 cm) and diazirine ring (1550–1650 cm) .

- HRMS : To verify molecular ion peaks and isotopic patterns (e.g., ) .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Store under inert atmosphere (N/Ar) at –20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. Use freshly distilled solvents (e.g., DCM, THF) for reactions to prevent decomposition via hydrolysis or radical pathways .

Advanced Research Questions

Q. What mechanistic insights govern the photolytic generation of carbenes from this diazirine, and how do substituents influence C–H insertion selectivity?

Upon UV irradiation (350 nm), the diazirine ring cleaves to generate a singlet carbene, which undergoes C–H insertion or crosslinking. The bromoethyl group enhances electrophilicity, favoring insertion into electron-rich C–H bonds (e.g., allylic or aromatic systems). Computational studies (DFT) on analogous aryl diazirines suggest that steric effects from the but-3-yn-1-yl group may direct carbene reactivity toward less hindered sites .

Q. How can conflicting data on carbene reactivity in heterogeneous systems (e.g., lipid bilayers vs. proteins) be resolved?

Contradictions may arise from differences in local dielectric constants or competing nucleophilic traps. To address this:

Q. What strategies enable site-specific incorporation of this compound into biomolecular probes for studying protein interactions?

- Click Chemistry : The but-3-yn-1-yl group allows Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified biomolecules.

- Biotinylation : Introduce a biotin tag via the bromoethyl group (e.g., nucleophilic substitution with thiol-biotin derivatives) for streptavidin-based pull-down assays. Validate probe functionality using fluorescence quenching assays or crosslinking efficiency studies .

Methodological Considerations

Q. How can researchers optimize reaction yields when functionalizing the bromoethyl group?

Q. What computational tools are recommended for predicting carbene reactivity and insertion sites?

- DFT Calculations : Gaussian or ORCA software to model carbene electronic states and transition barriers.

- Molecular Dynamics (MD) : GROMACS or AMBER to simulate carbene diffusion in biomolecular systems. Cross-validate predictions with experimental data from X-ray crystallography or cryo-EM .

Data Interpretation and Validation

Q. How should researchers address discrepancies between theoretical and experimental carbene insertion patterns?

Q. What statistical methods are appropriate for analyzing crosslinking efficiency in complex biological systems?

- Use Poisson distribution models to estimate labeling efficiency based on MS/MS spectral counts.

- Apply ANOVA or Bayesian inference to compare insertion frequencies across replicates.

- Validate with orthogonal techniques (e.g., fluorescence resonance energy transfer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.